molecular formula C17H27NO5S B021396 Tert-butyl N-[5-(tosyloxy)pentyl]carbamate CAS No. 118811-34-0

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate

Cat. No. B021396
M. Wt: 357.5 g/mol
InChI Key: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tert-butyl N-[5-(tosyloxy)pentyl]carbamate and related compounds involves multiple steps including acylation, nucleophilic substitution, and reduction, achieving high total yields. For example, Zhao et al. (2017) describe a rapid synthetic method for a related compound, achieving an 81% yield through three steps (Zhao, Guo, Lan, & Xu, 2017). Similarly, preparation methods from aldehydes in methanol-water mixtures have been developed, showcasing the compound's versatility as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl N-[5-(tosyloxy)pentyl]carbamate derivatives has been elucidated through X-ray crystallography, demonstrating complex arrangements and interactions. For instance, Zheng et al. (2008) detailed the crystal structure of a similar compound, highlighting the dihedral angles between the pyridyl and phenyl rings and stabilizing intermolecular hydrogen bonds and C—H⋯π interactions (Zheng, Huang, Guo, Zhang, & Jin, 2008).

Chemical Reactions and Properties

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate participates in a variety of chemical reactions, serving as a precursor for further chemical modifications. These include regioselective deprotection and acylation, as well as transformations into N-(Boc)-protected hydroxylamines, showcasing its role in complex organic syntheses (Pak & Hesse, 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of tert-butyl N-[5-(tosyloxy)pentyl]carbamate and its derivatives are crucial for understanding its behavior in various solvents and conditions. The crystallographic analysis provides insights into the molecule's arrangement and interactions in the solid state, influencing its reactivity and stability.

Chemical Properties Analysis

The chemical properties of tert-butyl N-[5-(tosyloxy)pentyl]carbamate, such as reactivity with different reagents, stability under various conditions, and conversion into other valuable chemical entities, are essential for its application in synthetic chemistry. Studies have shown its potential as a building block for the synthesis of ureidopeptides and carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its versatility (Sureshbabu, Narendra, & Kantharaju, 2008).

Scientific Research Applications

  • Regioselective Deprotection and Acylation : This compound is utilized in the synthesis of polyamides with independently removable amino-protecting groups. Selective deprotection and subsequent acylation are key steps in this process (Pak & Hesse, 1998).

  • Hydrogen and Halogen Bonding in Crystal Structures : It forms part of a family of compounds demonstrating hydrogen and halogen bonds in crystal structures, contributing to our understanding of molecular interactions (Baillargeon et al., 2017).

  • Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with implications in nucleic acid chemistry (Ober et al., 2004).

  • Chemoselective Transformation of Amino Protecting Groups : Research demonstrates its role in the transformation of amino protecting groups, an important step in various synthetic processes (Sakaitani & Ohfune, 1990).

  • Enhancement of Catalyst Enantioselectivity : The tert-pentyl groups in such compounds are found to enhance the enantioselectivity of salen titanium complexes, crucial for asymmetrical cyanation of aldehydes (Liang & Bu, 2002).

  • Evaluation of tert-Butyl Isosteres : The tert-butyl group, commonly found in such compounds, has been evaluated for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds (Westphal et al., 2015).

Future Directions

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate is not intended for human or veterinary use and is for research use only. As a PEG linker with a Boc protected amine and a tosyl group, it may have potential applications in the development of new drugs or therapeutic agents .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOOQXZPVIXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445552
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[5-(tosyloxy)pentyl]carbamate

CAS RN

118811-34-0
Record name 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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